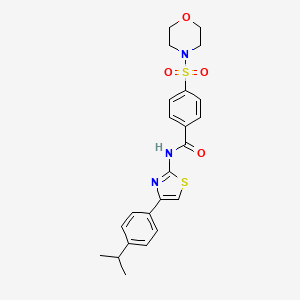

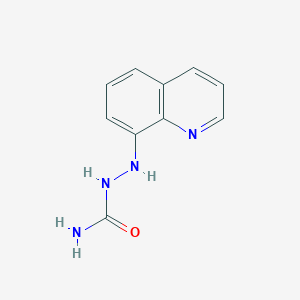

2-Quinolin-8-ylhydrazinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

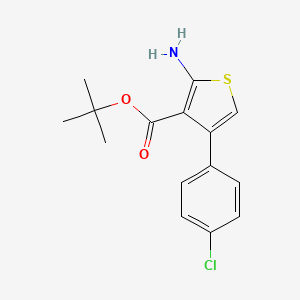

2-Quinolin-8-ylhydrazinecarboxamide is a chemical compound with the molecular formula C10H10N4O and a molecular weight of 202.21 . It is used in scientific research due to its unique structure, which enables its application in various fields, including drug discovery, organic synthesis, and catalysis.

科学的研究の応用

Corrosion Inhibition

Carboxamide derivatives, including those related to "2-Quinolin-8-ylhydrazinecarboxamide," have been evaluated for their potential as corrosion inhibitors for mild steel in hydrochloric acid solutions. The inhibitive performance is attributed to the adsorption of these compounds at the metal/solution interface, following the Langmuir adsorption isotherm model. The study indicates that these inhibitors can form a uniform film on the metal surface, contributing to their protective properties (Erami et al., 2019).

Coordination Chemistry and Catalysis

Research on carboxamide palladium(II) complexes, which include "2-Quinolin-8-ylhydrazinecarboxamide" derivatives, explores their coordination behavior, substitution kinetics, and interaction with DNA/bovine serum albumin. These complexes show potential in vitro cytotoxic activities against various cancer cell lines, comparable to cisplatin, while exhibiting lower toxicity on normal cells. This suggests their utility in cancer treatment and as tools in biochemical studies (Omondi et al., 2021).

Antimicrobial and Antitubercular Activities

Several studies have synthesized and evaluated the antimicrobial and antitubercular activities of quinoline derivatives, including "2-Quinolin-8-ylhydrazinecarboxamide." These compounds exhibit significant inhibitory effects against a variety of microbial strains, highlighting their potential as leads for developing new antimicrobial agents. The studies also focus on the structural characterization and the mechanism of action of these derivatives (Özyanik et al., 2012); (Kumar et al., 2014).

Material Science

In the field of materials science, "2-Quinolin-8-ylhydrazinecarboxamide" derivatives have been used in the synthesis of soluble and thermally stable polyamides. These polymers exhibit excellent solubility in polar aprotic solvents and high thermal stability, making them suitable for advanced material applications (Ghaemy & Bazzar, 2010).

Anticancer Research

Derivatives of "2-Quinolin-8-ylhydrazinecarboxamide" have been investigated for their anticancer properties, particularly targeting the Bcl-2 protein. This research explores the design and synthesis of novel heterocyclic compounds with potential as Bcl-2 inhibitors, demonstrating significant anti-proliferative activity in cancer cell lines. The findings open avenues for the development of new anticancer therapies (Hamdy et al., 2019).

特性

IUPAC Name |

(quinolin-8-ylamino)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-10(15)14-13-8-5-1-3-7-4-2-6-12-9(7)8/h1-6,13H,(H3,11,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKXAYANYXHXJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NNC(=O)N)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Quinolin-8-ylhydrazinecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2606063.png)

![9-cyclohexyl-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![6,7-dihydro-4H-furo[3,4-c]pyran-1,3-dione](/img/structure/B2606068.png)

![(3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2606071.png)

![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2606072.png)